2-[(3,4-Dimethylphenyl)amino]cyclobutan-1-ol
Description
Properties
IUPAC Name |
2-(3,4-dimethylanilino)cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-8-3-4-10(7-9(8)2)13-11-5-6-12(11)14/h3-4,7,11-14H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBUCXPCPBHVIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCC2O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dimethylphenyl)amino]cyclobutan-1-ol typically involves the reaction of 3,4-dimethylaniline with cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the cyclobutanol ring.
Industrial Production Methods
Industrial production methods for this compound may involve more scalable and efficient processes, such as catalytic hydrogenation or the use of continuous flow reactors to optimize yield and purity. These methods are designed to meet the demands of large-scale production while maintaining the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dimethylphenyl)amino]cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 2-[(3,4-Dimethylphenyl)amino]cyclobutanone.
Reduction: Formation of 2-[(3,4-Dimethylphenyl)amino]cyclobutanamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[(3,4-Dimethylphenyl)amino]cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3,4-Dimethylphenyl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Ring System Differences: The cyclobutanol core in the target compound introduces significant ring strain compared to the six-membered phenol rings in analogs like 4-{2-[(1,1-Dimethylethyl)amino]-1-hydroxyethyl}-2-methylphenol. This strain may influence conformational stability and binding interactions . The phenolic compounds in are associated with β-adrenergic activity, suggesting that the cyclobutanol derivative’s biological profile (if any) may differ due to steric and electronic effects.
Substituent Effects: The 3,4-dimethylphenyl group in the target compound is bulkier and more lipophilic than the tert-butylamino groups in the analogs. This could impact solubility, membrane permeability, or metabolic stability. Analogs with hydroxyethyl side chains (e.g., 4-{2-[(1,1-Dimethylethyl)amino]-1-hydroxyethyl}-2-methylphenol) exhibit hydrogen-bonding capacity, whereas the target compound’s cyclobutanol hydroxyl group may offer distinct hydrogen-bonding geometry .
Synthetic and Purification Challenges: Compounds like 2,2′-Oxybis(methylene)bis{4-[2-(tert-butylamino)-1-hydroxyethyl]phenol} highlight the propensity for dimerization or oligomerization in related structures. The cyclobutanol derivative’s smaller ring system may reduce such side reactions but could pose challenges in stereoselective synthesis.
Biological Activity
2-[(3,4-Dimethylphenyl)amino]cyclobutan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound consists of a cyclobutane ring substituted with an amino group attached to a 3,4-dimethylphenyl moiety. Its structure is critical for its interaction with biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The dimethylphenyl group may interact with various enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may bind to specific receptors, altering their function and leading to various biological effects.
- Stabilization of Interactions : The cyclobutane ring may enhance the stability of the compound's interactions with biological targets, increasing its efficacy.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation. For instance:
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MCF-7 and HCT116) have demonstrated significant cytotoxic effects, with IC50 values indicating effective concentrations for inhibiting cell growth .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential:
- Bacterial Inhibition : Preliminary studies suggest that it may inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, although specific MIC values for this compound need further elucidation.
Case Studies
Several case studies have been conducted to assess the biological activity of related compounds:
Research Findings
Recent research has focused on the synthesis and modification of cyclobutane derivatives to enhance their biological activity. Key findings include:
- Structural Activity Relationship (SAR) : Variations in substituents on the cyclobutane ring significantly affect the compound's potency against cancer cells.
- In Vivo Studies : Further investigations are required to evaluate the pharmacokinetics and therapeutic efficacy in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
